![molecular formula C15H12ClF3N2 B2914685 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 338956-56-2](/img/structure/B2914685.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline, also known as 2C-T-3, is a synthetic chemical compound with a wide range of applications in scientific research. It is a member of the phenethylamine family and is closely related to other compounds such as 2C-B and 2C-I. 2C-T-3 is a relatively new compound and has only been synthesized and studied for a few decades. It has been used in a variety of laboratory experiments, including studies on its biochemical and physiological effects.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline has been used in a variety of scientific research experiments. It has been used to study the effects of serotonin and norepinephrine on behavior in animal models. It has also been used to investigate the effects of serotonin receptor agonists on behavior, as well as to study the effects of serotonin receptor antagonists on behavior. Additionally, 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline has been used to study the effects of serotonin and norepinephrine on learning and memory in animal models.
Mechanism of Action
Target of Action
Similar compounds have been known to affect spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is hypothesized that it may interact with its targets, possibly spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes . This interaction could potentially disrupt the normal functioning of the target cells.
Advantages and Limitations for Lab Experiments
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is easily purified. Additionally, it is relatively stable and has a long shelf life. However, 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline also has some limitations. It is not water soluble, so it must be dissolved in a solvent prior to use. Additionally, it is not very soluble in organic solvents, so it must be used in low concentrations.
Future Directions
There are several possible future directions for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline research. One possible future direction is to further investigate its effects on behavior, learning, and memory in animal models. Additionally, it could be used to study the effects of serotonin and norepinephrine on other physiological processes, such as respiration, digestion, and reproduction. Finally, it could be used to study the effects of serotonin and norepinephrine on diseases, such as depression and anxiety.
Synthesis Methods
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized in the laboratory through a multistep process. The first step involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 1,2,3,4-tetrahydroisoquinoline in the presence of potassium carbonate and dimethylformamide. This reaction yields 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline as the primary product. The compound can then be purified by recrystallization or column chromatography.
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2/c16-13-7-12(15(17,18)19)8-20-14(13)21-6-5-10-3-1-2-4-11(10)9-21/h1-4,7-8H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKKQLSTIWQAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline |
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